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Introduction
Vidofludimus hemicalcium (formerly IMU-838) is an orally administered small molecule

investigational drug being developed for the treatment of chronic inflammatory and

autoimmune diseases, most notably relapsing-remitting multiple sclerosis (RRMS) and other

autoimmune conditions.[1][2] Its mechanism of action is dual, targeting both the inhibition of

dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor related 1

(Nurr1).[3][4] This dual action provides both anti-inflammatory and potential neuroprotective

effects.[3][4] This technical guide provides a comprehensive overview of the in vivo

pharmacokinetics of Vidofludimus hemicalcium, summarizing available clinical data, detailing

experimental protocols, and visualizing key biological pathways.

Core Pharmacokinetic Profile
Vidofludimus hemicalcium has been evaluated in multiple clinical trials, demonstrating a

consistent and favorable pharmacokinetic profile that supports a once-daily oral dosing

regimen.[5][6] To date, the drug has been administered to over 2,700 human subjects and

patients.[3]
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The following tables summarize the key pharmacokinetic parameters of Vidofludimus
hemicalcium in healthy male subjects from single ascending dose (SAD) and multiple

ascending dose (MAD) studies.[5][6]

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Vidofludimus
Hemicalcium in Healthy Male Subjects (Fasted)

Dose (mg)
Cmax
(µg/mL)

Tmax (hr)
AUC0-t
(µg·h/mL)

AUC0-inf
(µg·h/mL)

t1/2 (hr)

10 0.52 4.0 15.1 15.8 30.5

20 1.05 4.0 32.7 34.1 31.2

30 1.62 4.0 51.8 54.2 32.1

40 2.15 4.0 70.1 73.0 33.0

Data extracted from a Phase 1 study in healthy male subjects.[5]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Vidofludimus
Hemicalcium in Healthy Male Subjects at Steady State

Dose (mg)
Cmax,ss
(µg/mL)

Tmax,ss
(hr)

AUC0-24,ss
(µg·h/mL)

t1/2 (hr)
Accumulati
on Ratio
(AUC)

30 3.28 4.0 65.4 29.8 ~2

40 4.35 4.0 87.2 30.1 ~2

50 5.51 4.0 110.0 30.4 ~2

Data extracted from a Phase 1 study in healthy male subjects. Steady state was achieved in

approximately 6-8 days.[5][6]
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Dose Proportionality: Vidofludimus hemicalcium exhibits dose-proportional

pharmacokinetics after both single and multiple oral doses.[5][6]

Absorption: The drug is well absorbed after oral administration.[5][6]

Effect of Food: The pharmacokinetics of Vidofludimus hemicalcium are not significantly

impacted by food.[5][6]

Half-Life: The geometric mean plasma half-life at steady state is approximately 30 hours,

which supports a once-daily dosing schedule.[5][6]

Accumulation: The accumulation factor for multiple daily dosing is approximately 2.[5][6]

Steady State: Steady-state concentrations are typically reached within 6 to 8 days of daily

dosing.[5][6]

Metabolism: The main metabolite in humans is formed via O-demethylation.[7] The primary

cytochrome P450 isoform involved in its metabolism is CYP2C8, with minor contributions

from CYP2C9.[7]

Preclinical Pharmacokinetics:

Detailed quantitative in vivo pharmacokinetic data for Vidofludimus hemicalcium in preclinical

species such as mice, rats, and dogs are not extensively available in the public scientific

literature. However, it has been noted that the potency of Vidofludimus in inhibiting rat and

mouse DHODH is 7.5 and 64.4 times lower, respectively, than its potency against human

DHODH.[8]

Experimental Protocols
Bioanalytical Method for Quantification in Human
Plasma and Urine
The concentration of Vidofludimus hemicalcium (IMU-838) in plasma and urine samples is

determined using a validated liquid chromatography with tandem mass spectrometry (LC-

MS/MS) method.[5]
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Samples are stored at -20°C until analysis.[5]

Protein precipitation of plasma and urine samples is performed using an internal standard

(SC-13093).[5]

Chromatographic and Mass Spectrometric Conditions:

LC-MS/MS System: Applied Biosystems API 4000 mass spectrometer coupled with an

Agilent 1200 series HPLC system.[5]

Chromatographic Column: Luna C8 (50 × 2.0 mm, 3 μm).[5]

Mobile Phase A: 0.7708 g ammonium acetate in 1000 mL HPLC-grade water, adjusted to pH

5 with acetic acid.[5]

Mobile Phase B: Acetonitrile.[5]

Lower Limit of Quantitation (LLOQ): 0.100 µg/mL.[5]

Linear Calibration Range: 0.100–25.0 µg/mL.[5]

Signaling Pathways and Mechanism of Action
Vidofludimus hemicalcium's therapeutic effects are attributed to its dual mechanism of

action: inhibition of dihydroorotate dehydrogenase (DHODH) and activation of the nuclear

receptor related 1 (Nurr1).

DHODH Inhibition Signaling Pathway
Vidofludimus hemicalcium is a potent and selective inhibitor of the mitochondrial enzyme

DHODH.[5][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are

essential for the proliferation of highly activated lymphocytes.[1][7] By inhibiting DHODH,

Vidofludimus hemicalcium selectively targets metabolically active T and B cells, leading to a

reduction in their proliferation and pro-inflammatory cytokine production, without causing broad

immunosuppression.[1][3]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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